magnesium;N,N-dimethylpropan-1-amine;chloride
Description
The compound "magnesium;N,N-dimethylpropan-1-amine;chloride" is hypothesized to be a magnesium-coordinated complex or salt involving N,N-dimethylpropan-1-amine and chloride ions. The N,N-dimethylpropan-1-amine moiety is a common structural feature in antidepressants (e.g., chlorpromazine, amitriptyline) and intermediates in organic synthesis .
Properties
Molecular Formula |
C10H26Cl2MgN2 |
|---|---|
Molecular Weight |
269.54 g/mol |
IUPAC Name |
magnesium;N,N-dimethylpropan-1-amine;dichloride |
InChI |
InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
ZZYSULFVISQGCB-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary route involves the reaction of 3-chloro-N,N-dimethylpropan-1-amine with magnesium metal in anhydrous ether solvents. The mechanism follows classical Grignard formation, where magnesium inserts into the carbon-chlorine bond, generating the organomagnesium chloride intermediate:
This exothermic reaction requires activation by iodine or alkyl halides to overcome magnesium’s oxide layer.
Optimized Reaction Conditions
Industrial and laboratory protocols emphasize:
-
Solvent : 2-Methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) for optimal magnesium solubility and reaction kinetics.
-
Temperature : 60°C for 4.8 hours achieves 76.9% yield, though lower temperatures (0–50°C) are feasible with extended durations.
-
Atmosphere : Strictly anhydrous and inert (argon/nitrogen) to prevent hydrolysis or oxidation.
Table 1: Comparative Reaction Conditions for Grignard Synthesis
Workup and Isolation
Post-reaction, the mixture is filtered to remove unreacted magnesium, and the solvent is distilled under reduced pressure. The product is typically isolated as a pale yellow liquid or crystalline solid, depending on solvent removal efficiency.
Lithium Salt-Assisted Synthesis for Enhanced Reactivity
Patent Methodology (EP1810974A1)
A patent-pending approach accelerates Grignard formation by incorporating lithium salts (e.g., LiCl) into the reaction matrix. The lithium ion coordinates with magnesium, lowering the activation energy for chloride displacement:
For this compound, this method uses iPrMgCl·LiCl as a pre-formed Grignard reagent, reacting with N,N-dimethylpropan-1-amine to yield the target compound.
Advantages Over Conventional Grignard Synthesis
-
Reaction Rate : Lithium coordination reduces induction periods by 40–60% compared to homoleptic Mg reagents.
-
Yield Improvement : Near-quantitative conversion (95–98%) under mild conditions (25°C, 2 hours).
-
Byproduct Management : Lithium salts facilitate precipitation of side products, simplifying purification.
Industrial Production and Scalability Challenges
Large-Sbatch Synthesis Protocols
Industrial facilities employ continuous flow reactors to mitigate exothermic risks and ensure consistent product quality. Key parameters include:
Economic and Environmental Considerations
-
Cost Drivers : Magnesium turnover (85–90%) and solvent recycling efficiency dominate production costs.
-
Waste Streams : Spent magnesium and lithium salts require neutralization before disposal, adding 10–15% to operational expenses.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
The compound primarily participates in nucleophilic addition reactions , characteristic of Grignard reagents. Key reaction types include:
-
Reactions with carbonyl compounds (aldehydes, ketones): Formation of secondary alcohols after protonation.
-
Reactions with halogenated hydrocarbons : Elimination of halides to produce alkenes or substituted alcohols.
-
Addition to electrophilic centers : Interaction with other organometallic reagents or substrates containing electrophilic sites (e.g., alkyl halides, epoxides).
Common Reagents and Conditions
| Reagent | Reaction Type | Solvent | Conditions |
|---|---|---|---|
| Aldehydes/Ketones | Nucleophilic addition | THF | Anhydrous, inert atmosphere (N₂/Ar) |
| Halogenated hydrocarbons | Elimination | THF | Low temperature (-20°C), controlled quenching |
| Organometallic substrates | Cross-coupling | THF | Controlled cooling, inert atmosphere |
Major Products
The compound’s reactivity leads to diverse products:
-
Secondary alcohols : Formed via protonation of carbonyl addition products .
-
Ethers : Resulting from reactions with electrophilic oxygen-containing substrates.
-
Alkenes/Olefins : Generated during elimination reactions with halogenated hydrocarbons .
Structural Insights and Reactivity
The compound’s geometry significantly influences its reactivity:
-
Gauche Effect : The β-hydrogen adjacent to the chloro group participates in hyperconjugation, stabilizing the gauche conformation (Cl–C–C–C torsion angle = −68.6°) . This stereochemical arrangement enhances electron donation to the C–Cl bond, affecting bond length and reactivity.
-
Crystallographic Symmetry : The cation adopts a tetragonal supramolecular arrangement in crystals, which may modulate reaction kinetics in solid-state systems .
Experimental Reaction Example
A representative synthesis from literature involves the Grignard reagent reacting with 2-methyltetrahydrofuran solutions of complex substrates:
-
Grignard Preparation : Magnesium and 3-chloro-N,N-dimethylpropylamine in THF (60°C, inert atmosphere) .
-
Reaction Conditions :
-
Product : 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide (76.9% yield) .
Key Findings from Structural Studies
-
DFT Optimizations : Confirm bond lengthening in the gauche conformation compared to the anti conformation, supporting hyperconjugation effects .
-
Supramolecular Arrangement : Square head-to-tail cationic arrays in crystals enhance point group symmetry, potentially influencing reactivity in solution-phase reactions .
Scientific Research Applications
Scientific Research Applications
Chloro[3-(dimethylamino)propyl]magnesium is primarily utilized in the following areas:
1. Organic Synthesis
- This compound is extensively used in Grignard reactions to form carbon-carbon bonds. It acts as a nucleophile, facilitating the synthesis of complex organic molecules by reacting with electrophiles such as aldehydes and ketones to yield secondary alcohols and ethers .
2. Pharmaceutical Development
- The compound serves as a reagent in the synthesis of biologically active compounds, including pharmaceuticals. Its ability to form various derivatives makes it valuable in drug design and development .
3. Industrial Applications
- In industrial settings, chloro[3-(dimethylamino)propyl]magnesium is employed in the production of polymers and resins. Its reactivity allows for the modification of polymer structures, enhancing material properties .
Research indicates that derivatives of chloro[3-(dimethylamino)propyl]magnesium exhibit a range of biological activities:
Antimicrobial Activity
- Case Study : A study demonstrated that derivatives containing dimethylamine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell membranes, leading to cell death .
Anticancer Properties
- Case Study : Certain compounds derived from this reagent were tested against MCF-7 cancer cells, revealing potent cytotoxic effects. These findings suggest potential applications in cancer therapy .
Neuropharmacological Effects
- Some studies have explored the effects of dimethylamine-containing compounds on neurotransmitter systems, indicating potential applications in treating central nervous system disorders .
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli |
| Anticancer | Cytotoxic effects on MCF-7 cells |
| Neuropharmacological | Potential effects on CNS disorders |
Mechanism of Action
The mechanism of action of magnesium;N,N-dimethylpropan-1-amine;chloride involves its ability to donate electrons and form complexes with other molecules. The magnesium atom acts as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The N,N-dimethylpropan-1-amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals
Several drugs and bioactive compounds incorporate the N,N-dimethylpropan-1-amine group, with variations in substituents leading to distinct pharmacological profiles:
Key Observations :
- pKa and Protonation : The N,N-dimethylpropan-1-amine group has a pKa of ~9.2–9.3, ensuring protonation at physiological pH (6.0–7.4), which enhances binding to proteins like α-1-acid glycoprotein (AGP) .
- Structural Flexibility: Substitutions on the aromatic core (e.g., halogens, fluorophenyl) modulate solubility, binding affinity, and target specificity. For example, chlorpromazine's phenothiazine core enables π-π stacking with AGP, while AT791's benzooxazole group targets TLR receptors .
Key Observations :
- Reactivity : Magnesium derivatives of N,N-dimethylpropan-1-amine facilitate nucleophilic additions in Grignard reactions, enabling access to complex polycyclic structures .
- Material Properties: In AF monomers, the dimethylamine groups enhance gas permeability and dimensional stability in membranes, crucial for electrolyzers .
Physicochemical Properties and Stability
Comparative data for select compounds:
| Property | Chlorpromazine Hydrochloride | 3-Chloro-N,N-dimethylpropan-1-amine HCl | Magnesium Derivative (Hypothesized) |
|---|---|---|---|
| Molecular Weight (g/mol) | 355.3 | 158.07 | ~200–250 (estimated) |
| Solubility | Water-soluble | Highly soluble in polar solvents | Likely polar, Mg-dependent |
| Stability | Light-sensitive | Hygroscopic | Enhanced via Mg coordination |
Biological Activity
Magnesium; N,N-dimethylpropan-1-amine; chloride, often referred to in the context of its chemical structure as 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, exhibits notable biological activities that can be attributed to its components. This compound is of interest in pharmacology and biochemistry due to its potential applications in drug synthesis and biological research.
The molecular formula for magnesium; N,N-dimethylpropan-1-amine; chloride is with a molecular weight of 158.07 g/mol. It is characterized by a melting point of 187-190 °C and a boiling point of 130.7 °C at 760 mmHg. The compound is typically synthesized through Grignard reactions, which are crucial for creating various organic compounds used in medicinal chemistry .
Biological Activity
The biological activity of magnesium; N,N-dimethylpropan-1-amine; chloride can be summarized through several key areas:
1. Pharmacological Applications
- Serotonin Transporter (SERT) Interaction : Research indicates that compounds similar to magnesium; N,N-dimethylpropan-1-amine; chloride interact with SERT, which is critical in regulating serotonin levels in the brain. This interaction is significant for antidepressant activities, as SERT inhibitors are commonly used in treating depression .
- Mutagenic Activity : Some studies have reported that this compound exhibits mutagenic properties, which could have implications for its use in pharmacological applications and necessitate careful evaluation in drug development processes .
2. In Vitro Studies
- Metabolic Stability : In vitro studies have been conducted to assess the metabolic stability of related compounds using human liver microsomes. These studies help elucidate the pharmacokinetic profiles essential for understanding how these compounds behave in biological systems .
- Cellular Assays : The compound has been evaluated in various cellular assays to determine its effects on cell viability and proliferation. For instance, studies involving cancer cell lines have shown that certain derivatives can influence cellular processes such as mitotic spindle formation, which is crucial for cancer treatment strategies .
Case Studies
Several case studies highlight the biological activity of magnesium; N,N-dimethylpropan-1-amine; chloride:
Case Study 1: SERT Binding Affinity
A study investigated the binding affinity of various derivatives at the SERT, revealing that certain modifications significantly enhanced binding potency. This suggests that structural changes in the compound can lead to improved therapeutic efficacy against depression .
Case Study 2: Metabolic Profiling
Research involving metabolic profiling indicated that compounds derived from magnesium; N,N-dimethylpropan-1-amine; chloride exhibited varying degrees of stability and clearance rates in vivo. Such data are critical for predicting human pharmacokinetics and optimizing drug formulations .
Data Table: Biological Activity Overview
Q & A
Q. What computational methods predict the impact of magnesium chloride on enzymatic assays involving ATP-dependent systems?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM forcefields model Mg²⁺ coordination with ATP’s phosphate groups. Experimental validation via kinetic assays (e.g., hexokinase activity) shows optimal MgCl₂ concentrations (2–5 mM) balance cofactor availability without inducing precipitation. Fluorescence polarization assays further quantify Mg²⁺-induced conformational changes in enzymes .
Q. How do N,N-dimethylpropan-1-amine-containing polymers enhance perovskite solar cell efficiency?
- Methodological Answer : Polymers like PTN-Br (containing N,N-dimethylpropan-1-amine) act as interfacial layers in FASnI₃ perovskites. Ultraviolet photoelectron spectroscopy (UPS) confirms a 0.3 eV reduction in work function, facilitating hole transfer to PEDOT:PSS. Transient absorption spectroscopy (TAS) reveals reduced recombination rates, achieving >7.9% power conversion efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
